molecular formula C10H13N5O4S B13397226 6-Mercaptoguanosine CAS No. 7602-04-2

6-Mercaptoguanosine

Cat. No.: B13397226
CAS No.: 7602-04-2
M. Wt: 299.31 g/mol
InChI Key: OTDJAMXESTUWLO-UHFFFAOYSA-N
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Description

6-Thioguanosine is a thio analogue of the naturally occurring purine base guanosine. It is a nucleoside analog that incorporates sulfur in place of oxygen at the sixth position of the purine ring. This modification imparts unique properties to the compound, making it a valuable tool in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioguanosine typically involves the thiolation of guanosineThe protected guanosine is then deprotected to yield 6-Thioguanosine .

Industrial Production Methods: Industrial production of 6-Thioguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure efficient thiolation and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Thioguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Thioguanosine has a wide range of applications in scientific research:

    Chemistry: It is used as a probe to study nucleic acid interactions and modifications.

    Biology: It serves as a tool to investigate RNA and DNA dynamics, particularly in the context of thiopurine metabolism.

    Medicine: It is utilized in the treatment of certain cancers and autoimmune diseases due to its ability to disrupt DNA and RNA synthesis.

    Industry: It is employed in the development of new pharmaceuticals and as a biochemical reagent

Mechanism of Action

6-Thioguanosine exerts its effects primarily through incorporation into nucleic acids. It competes with guanosine for incorporation into DNA and RNA, leading to faulty replication and transcription. This results in DNA strand breaks and inhibition of RNA synthesis. The compound also interferes with the activity of enzymes involved in purine metabolism, further disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: 6-Thioguanosine is unique due to its specific incorporation into nucleic acids and its ability to form stable thiol-containing nucleotides. This makes it particularly effective in disrupting nucleic acid function and provides a distinct mechanism of action compared to other thiopurines .

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDJAMXESTUWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903307
Record name NoName_3952
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4
Record name MLS000738229
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purine-6-thiol, monohydrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC109159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Thioguanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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